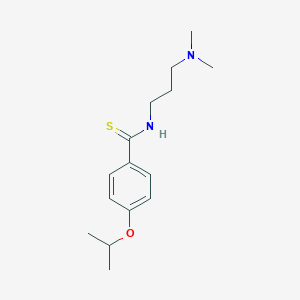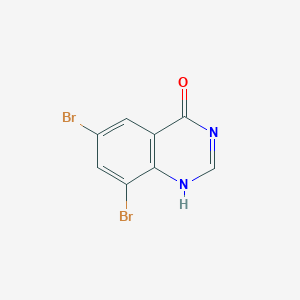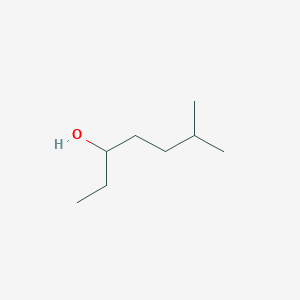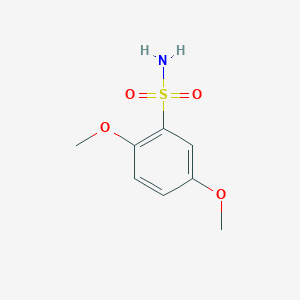![molecular formula C14H12F6N2O7 B102700 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate CAS No. 18354-10-4](/img/structure/B102700.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is not fully understood. However, it is believed to inhibit viral DNA synthesis by blocking the activity of viral DNA polymerase. The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical And Physiological Effects
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits viral DNA replication and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antiviral and anticancer activity in animal models. The compound has also been shown to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. The compound has been extensively studied for its antiviral and anticancer properties, making it a potential candidate for drug development. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. The compound may also have limited bioavailability in vivo, which may affect its efficacy as a drug.
Future Directions
There are several future directions for research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits viral DNA replication and induces apoptosis in cancer cells. Another direction is to optimize the compound's structure to improve its bioavailability and efficacy as a drug. Additionally, the compound could be tested for its activity against other viruses and cancer cell lines to determine its potential as a broad-spectrum antiviral and anticancer agent.
Synthesis Methods
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-methyl-2,4-dioxopyrimidine-1-acetic acid with (2R,3S,5R)-3-(2,2,2-trifluoroacetyl)oxy-5-(hydroxymethyl)oxolan-2-yl methyl ether in the presence of a catalyst such as triethylamine. The reaction produces the desired compound in good yield and purity.
Scientific Research Applications
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has potential applications in the field of medicinal chemistry. It has been studied for its antiviral and anticancer properties. The compound has been shown to inhibit the replication of human cytomegalovirus, herpes simplex virus type 1, and herpes simplex virus type 2. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
18354-10-4 |
|---|---|
Product Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
Molecular Formula |
C14H12F6N2O7 |
Molecular Weight |
434.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H12F6N2O7/c1-5-3-22(12(26)21-9(5)23)8-2-6(29-11(25)14(18,19)20)7(28-8)4-27-10(24)13(15,16)17/h3,6-8H,2,4H2,1H3,(H,21,23,26)/t6-,7+,8+/m0/s1 |
InChI Key |
XOTHCHOYOROZPJ-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
synonyms |
3'-O,5'-O-Bis(trifluoroacetyl)thymidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



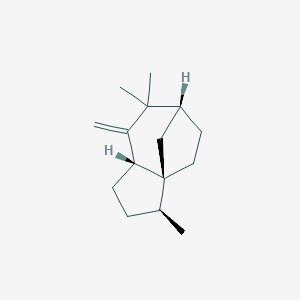
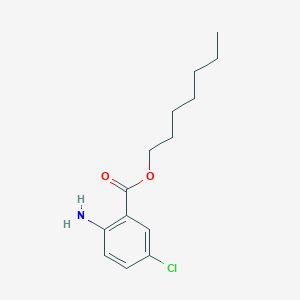
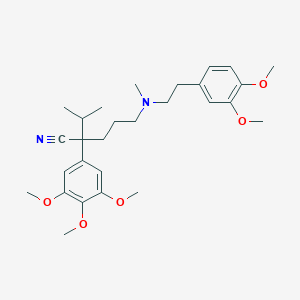
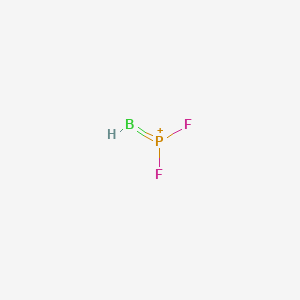
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
